2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
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Overview
Description
2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
The synthesis of 2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit quorum sensing in bacteria by binding to the active site of the LasR system in Pseudomonas aeruginosa . This inhibition prevents the bacteria from coordinating behaviors such as biofilm formation and virulence production.
Comparison with Similar Compounds
2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other benzo[d]thiazole derivatives, such as:
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: This compound has similar structural features but differs in its functional groups and biological activities.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds have been studied for their antimelanogenesis and anticancer activities.
2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide derivatives: These compounds have demonstrated high to moderate anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12BrNO2S |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3 |
InChI Key |
BQKUWEXUMRTAHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)Br |
Origin of Product |
United States |
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